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Abstract
This technical guide provides a comprehensive overview of the spectroscopic data available for

1-Chloro-1-fluoroethylene (CAS No. 2317-91-1), a halogenated alkene of interest in polymer

chemistry and as a potential reagent in organic synthesis. This document is intended for

researchers, scientists, and professionals in drug development, offering a centralized resource

of its spectral characteristics. The guide summarizes key quantitative data from infrared (IR)

spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)

in structured tables for ease of reference. Detailed experimental protocols for acquiring such

data are also provided. Furthermore, a generalized workflow for the spectroscopic analysis of

volatile organic compounds is presented using a Graphviz visualization.

Introduction
1-Chloro-1-fluoroethylene, with the molecular formula C₂H₂ClF, is a colorless gas at room

temperature.[1] Its structure, featuring a carbon-carbon double bond substituted with both a

chlorine and a fluorine atom on the same carbon, leads to interesting reactivity and distinct

spectroscopic features.[1] Understanding these spectral properties is crucial for its

identification, characterization, and for monitoring its reactions in various applications. This

guide aims to consolidate the available spectroscopic data and provide practical information on

the methodologies used for their acquisition.
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The following sections present the available quantitative spectroscopic data for 1-Chloro-1-
fluoroethylene.

Infrared (IR) Spectroscopy
The gas-phase infrared spectrum of 1-Chloro-1-fluoroethylene has been studied in detail,

providing insights into its fundamental vibrational modes. The data presented below is derived

from a comprehensive study by Pietropolli Charmet et al. (2016).[2]

Vibrational Mode Symmetry Frequency (cm⁻¹) Description

ν₁ A' 3117.9
CH₂ asymmetric

stretching

ν₂ A' 3054.4
CH₂ symmetric

stretching

ν₃ A' 1660.8 C=C stretching

ν₄ A' 1320.1 CH₂ scissoring

ν₅ A' 1184.1
C-F stretching / CH₂

rocking

ν₆ A' 948.8
CH₂ rocking / C-F

stretching

ν₇ A' 745.3 C-Cl stretching

ν₈ A' 487.6 CFCl scissoring

ν₉ A'' 964.7 CH₂ wagging

ν₁₀ A'' 610.1 CH₂ twisting

ν₁₁ A'' 370.0
CFCl out-of-plane

bending

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data for 1-Chloro-1-fluoroethylene is available, though experimental values for all nuclei

are not consistently reported in the literature.
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2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Chloro-1-fluoroethylene consists of two signals for the geminal

protons on the double bond. While specific chemical shifts are not readily available in the

reviewed literature, the coupling constants have been reported.

Parameter Value (Hz) Description

²JHH -3.8 to -4.8 Geminal H-H coupling

²JHF (cis) 7.6 to 12.3
Geminal H-F coupling (proton

cis to fluorine)

²JHF (trans) 36.9 to 38.6
Geminal H-F coupling (proton

trans to fluorine)

2.2.2. ¹³C NMR Spectroscopy

Experimental ¹³C NMR data for 1-Chloro-1-fluoroethylene is not readily available in the

surveyed databases. Based on typical chemical shifts for haloalkenes, the expected chemical

shift range for the two carbon atoms is approximately 115-150 ppm for the C-Cl(F) carbon and

120-140 ppm for the CH₂ carbon.[3]

2.2.3. ¹⁹F NMR Spectroscopy

While the availability of ¹⁹F NMR spectra is mentioned in several databases, a specific

experimental chemical shift value has not been found in the reviewed literature.[4] For a

fluorine atom attached to an sp²-hybridized carbon, the chemical shift can vary significantly

depending on the other substituents. A broad estimated range is between -80 and -140 ppm

relative to CFCl₃.[5][6]

Mass Spectrometry (MS)
The electron ionization mass spectrum of 1-Chloro-1-fluoroethylene is characterized by its

molecular ion peak and several fragment ions. The presence of chlorine results in a

characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for

³⁵Cl:³⁷Cl). The data below is sourced from the NIST Mass Spectrometry Data Center.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1207965?utm_src=pdf-body
https://www.benchchem.com/product/b1207965?utm_src=pdf-body
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-1-fluoroethene
https://nmr.chem.ucsb.edu/docs/19Fshifts.html
https://www.alfa-chemistry.com/organo-fluoro-chem/19f-nmr-chemical-shift-table.html
https://www.benchchem.com/product/b1207965?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2317911&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity (%) Possible Fragment

82 32 [C₂H₂³⁷ClF]⁺ (M+2)

80 100 [C₂H₂³⁵ClF]⁺ (M⁺)

61 15 [C₂H₂F]⁺

45 85 [C₂H₂Cl]⁺ / [CHF]⁺

44 20 [C₂H₂Cl-H]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy
No experimental UV-Vis absorption data for 1-Chloro-1-fluoroethylene was found in the

reviewed literature and databases. As the molecule lacks extensive conjugation, its primary

electronic transitions are expected to occur in the far-UV region, outside the range of standard

UV-Vis spectrophotometers.

Experimental Protocols
The following sections describe generalized experimental methodologies for obtaining the

spectroscopic data presented above.

Gas-Phase Infrared (IR) Spectroscopy
The acquisition of high-resolution gas-phase IR spectra of volatile compounds like 1-Chloro-1-
fluoroethylene typically involves the use of a Fourier Transform Infrared (FTIR) spectrometer.

Instrumentation: A high-resolution FTIR spectrometer, such as a Bruker Vertex 70, is

employed.[2]

Sample Cell: A gas cell with a defined path length (e.g., 10-15 cm) and windows transparent

to IR radiation (e.g., KBr or CsI) is used.[2]

Sample Preparation: A sample of 1-Chloro-1-fluoroethylene gas (purity >99%) is

introduced into the evacuated gas cell to a desired pressure.[2] The pressure is monitored

with a high-accuracy gauge.
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Data Acquisition: The spectrum is recorded at room temperature (e.g., 298 K) over a spectral

range of approximately 400-6400 cm⁻¹.[2] A medium resolution (e.g., 0.2 to 1.0 cm⁻¹) is

typically sufficient for vibrational analysis.[2] A background spectrum of the evacuated cell is

recorded and subtracted from the sample spectrum. To improve the signal-to-noise ratio,

multiple scans are co-added.

Data Analysis: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum. Vibrational band centers are identified and assigned to specific molecular

vibrations, often aided by computational chemistry calculations.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra of 1-Chloro-1-fluoroethylene, being a gas at room temperature, can be obtained

by dissolving the compound in a deuterated solvent in a sealed NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used. The

spectrometer should be equipped with probes capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

Sample Preparation: A small amount of 1-Chloro-1-fluoroethylene is condensed into a

high-pressure NMR tube containing a deuterated solvent (e.g., CDCl₃ or acetone-d₆) and a

reference standard such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or CFCl₃ for ¹⁹F

NMR. The tube is then sealed.

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a spectral width appropriate for the expected chemical shift range, a

sufficient number of scans for adequate signal-to-noise, and a relaxation delay of 1-5

seconds.

¹³C NMR Acquisition: Due to the low natural abundance of ¹³C and potentially long relaxation

times, a larger number of scans is typically required. Proton decoupling (e.g., broad-band

decoupling) is commonly used to simplify the spectrum to single lines for each unique carbon

and to benefit from the Nuclear Overhauser Effect (NOE) which enhances signal intensity.

¹⁹F NMR Acquisition: ¹⁹F is a high-abundance, high-sensitivity nucleus. A standard one-pulse

experiment is usually sufficient. Proton decoupling can be used to simplify the spectrum by

removing H-F couplings.
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Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the analysis of volatile organic compounds.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole

or time-of-flight analyzer) is used.

Sample Introduction: As 1-Chloro-1-fluoroethylene is a gas, a gas-tight syringe or a gas

sampling valve can be used to inject a specific volume into the GC inlet, which is operated in

split or splitless mode.

Gas Chromatography: The sample is separated on a capillary column (e.g., a non-polar or

medium-polarity column like a DB-5ms or HP-1). The oven temperature is programmed to

start at a low temperature (e.g., 35-40 °C) and ramp up to a higher temperature to ensure

separation from other volatile components. Helium is typically used as the carrier gas.

Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of

the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to

fragment the molecules. The mass analyzer scans a mass range (e.g., m/z 30-200) to detect

the molecular ion and fragment ions.

Data Analysis: The resulting mass spectrum is compared to spectral libraries (e.g.,

NIST/EPA/NIH Mass Spectral Library) for identification. The fragmentation pattern provides

structural information.

Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

volatile chemical compound such as 1-Chloro-1-fluoroethylene.
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Caption: General workflow for the spectroscopic analysis of a volatile compound.

Conclusion
This technical guide has compiled and presented the key spectroscopic data for 1-Chloro-1-
fluoroethylene, covering infrared, nuclear magnetic resonance, and mass spectrometry

techniques. While comprehensive data is available for IR and MS, further experimental work is

needed to definitively determine the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The provided
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experimental protocols and the visualized workflow offer a practical framework for researchers

working with this and similar volatile compounds. This consolidation of information serves as a

valuable resource for the scientific community, facilitating the unambiguous identification and

characterization of 1-Chloro-1-fluoroethylene in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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